Propargyl-PEG4-thiol: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
Propargyl-PEG4-thiol: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-thiol is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and materials science.[1][2] Its unique architecture, featuring a terminal propargyl group for "click chemistry" and a thiol group for conjugation to cysteine residues or metallic surfaces, offers a versatile platform for the precise assembly of complex biomolecular structures.[1][3] The molecule incorporates a hydrophilic four-unit polyethylene glycol (PEG) spacer, which enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugates.[1] This guide provides an in-depth overview of Propargyl-PEG4-thiol, including its chemical and physical properties, detailed experimental protocols for its primary applications, and its role in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Propargyl-PEG4-thiol is a well-defined chemical entity with consistent properties across various suppliers. The following tables summarize its key quantitative data.
Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₄S | |
| Molecular Weight | 248.34 g/mol | |
| CAS Number | 1347750-80-4 | |
| Appearance | Solid powder or liquid | |
| Purity | >95% to >98% | |
| Solubility | Soluble in DMSO, DCM, DMF, Water | |
| Storage Conditions | -20°C under an inert atmosphere, protected from light |
Structural Information
| Feature | Description |
| Functional Group 1 | Propargyl (terminal alkyne) |
| Functional Group 2 | Thiol (-SH) |
| Spacer | 4-unit Polyethylene Glycol (PEG4) |
| Linker Type | Non-cleavable |
Key Applications and Experimental Protocols
The dual functionality of Propargyl-PEG4-thiol allows for a multitude of applications in bioconjugation and materials science. Detailed experimental protocols for its most common uses are provided below.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of Propargyl-PEG4-thiol readily participates in CuAAC, a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an azide-functionalized molecule.
Experimental Workflow for CuAAC
Caption: Workflow for a typical CuAAC reaction using Propargyl-PEG4-thiol.
Detailed Protocol:
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Reagent Preparation:
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Dissolve the azide-containing molecule and a slight molar excess of Propargyl-PEG4-thiol in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water) and a copper-chelating ligand such as THPTA or BTTAA (e.g., 50 mM in water). Premix the copper and ligand solutions.
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Reaction:
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To the mixture of the azide and alkyne, add the premixed copper/ligand solution. The final copper concentration is typically 50-250 µM, with a 5-fold molar excess of the ligand.
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Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 times that of the copper.
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Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or other appropriate analytical techniques.
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Purification:
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Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
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The final conjugate can be purified using size-exclusion chromatography (SEC), high-performance liquid chromatography (HPLC), or dialysis to remove excess reagents.
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Thiol-Maleimide Conjugation
The thiol group of Propargyl-PEG4-thiol reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is widely used for labeling proteins and peptides at cysteine residues.
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: Workflow for conjugating Propargyl-PEG4-thiol to a maleimide-functionalized molecule.
Detailed Protocol:
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Reagent and Sample Preparation:
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Dissolve the maleimide-containing molecule in a degassed buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES). Buffers containing thiols (e.g., DTT) should be avoided.
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If conjugating to a protein, ensure that free cysteine residues are available. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by its removal.
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Dissolve Propargyl-PEG4-thiol in the same buffer.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of Propargyl-PEG4-thiol to the maleimide-containing molecule.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
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Purify the conjugate using an appropriate method like SEC, HPLC, or dialysis to remove unreacted Propargyl-PEG4-thiol.
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Functionalization of Gold Nanoparticles
The thiol group of Propargyl-PEG4-thiol has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles (AuNPs). This process imparts stability to the nanoparticles and introduces a reactive propargyl handle for further modification.
Experimental Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for the functionalization of gold nanoparticles with Propargyl-PEG4-thiol.
Detailed Protocol:
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Preparation:
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Synthesize or obtain a suspension of gold nanoparticles (e.g., citrate-capped AuNPs).
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Dissolve Propargyl-PEG4-thiol in a solvent compatible with the AuNP suspension (e.g., water or a mixture of water and a water-miscible organic solvent like DMSO).
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Functionalization:
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Add the Propargyl-PEG4-thiol solution to the AuNP suspension. A large molar excess of the thiol linker is typically used to ensure complete surface coverage.
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Allow the mixture to react overnight at room temperature with gentle stirring or rocking.
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Purification:
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Separate the functionalized AuNPs from the excess linker by centrifugation. The speed and duration will depend on the size of the nanoparticles.
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Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer. Repeat the washing step to ensure the complete removal of unreacted linker.
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Advanced Therapeutic Applications
Propargyl-PEG4-thiol is a valuable building block in the synthesis of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADC development, Propargyl-PEG4-thiol can be used to link a cytotoxic payload to an antibody. The thiol group can be conjugated to a cysteine residue on the antibody, while the propargyl group can be used to attach the drug via a click reaction. This modular approach facilitates the rapid assembly and optimization of ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein. Propargyl-PEG4-thiol can serve as the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation.
Logical Relationship in PROTAC Synthesis

